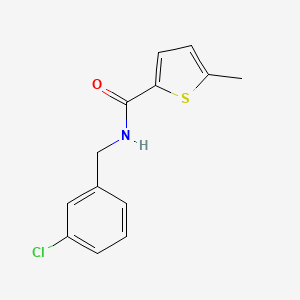

N-(3-chlorobenzyl)-5-methyl-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, and stability. The compound’s reactivity with other substances and its behavior under various conditions are also important .Applications De Recherche Scientifique

Fungicidal Activity

N-[(3-chlorophenyl)methyl]-5-methylthiophene-2-carboxamide: has been identified as a potential succinate dehydrogenase inhibitor (SDHI) . SDHIs are a class of fungicides that target the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi, which is crucial for energy production. By inhibiting this enzyme, the compound can effectively halt the growth of various phytopathogens, including those causing seed- and soilborne diseases, foliar cereal diseases, and other plant afflictions.

Synthesis of Heterocyclic Compounds

The compound serves as a key intermediate in the synthesis of novel heterocyclic compounds with difluoromethylated moieties . These heterocyclic structures are scarcely known, and the compound’s unique chemical structure allows for the development of new synthesis routes, which can lead to the creation of diverse and potentially bioactive molecules.

Antiviral Research

While not directly cited for antiviral properties, the structural similarity of N-[(3-chlorophenyl)methyl]-5-methylthiophene-2-carboxamide to other indole derivatives suggests potential antiviral applications . Indole derivatives have been shown to possess significant antiviral activities, and thus, the compound could be a candidate for the synthesis of new antiviral agents.

Anticancer Potential

The compound’s framework is related to indole-based structures that have demonstrated anticancer activities . As such, it may be used in the synthesis of new compounds for cancer research, potentially leading to the discovery of novel anticancer agents.

Biological Activity Exploration

Given the biological potential of indole derivatives, N-[(3-chlorophenyl)methyl]-5-methylthiophene-2-carboxamide could be explored for a range of biological activities . This includes anti-inflammatory, antioxidant, antimicrobial, and antidiabetic properties, among others.

Chemical Synthesis and Material Science

The compound can be utilized in the synthesis of various benzyl thioethers and other benzyl derivatives . These derivatives have applications in material science and chemical synthesis, where they can be used as building blocks for more complex molecules or as intermediates in various chemical reactions.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-[(3-chlorophenyl)methyl]-5-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNOS/c1-9-5-6-12(17-9)13(16)15-8-10-3-2-4-11(14)7-10/h2-7H,8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOSNUDYFKMXDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)NCC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[3-(2-fluorophenoxy)propoxy]quinoline](/img/structure/B5050253.png)

![N-(4-methoxybenzyl)-2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine hydrochloride](/img/structure/B5050254.png)

![1-(1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinyl)-4-(2-methylphenyl)piperazine](/img/structure/B5050259.png)

![2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole hydrobromide](/img/structure/B5050262.png)

![N-(4-{[3-(hydroxymethyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B5050263.png)

![3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5050273.png)

![4-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5050303.png)

![1-(2-chlorobenzyl)-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5050332.png)

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)isonicotinamide 1-oxide](/img/structure/B5050335.png)

![methyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5050341.png)